7-Hydroxy Loxapine N-Oxide
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Overview
Description
7-Hydroxy Loxapine N-Oxide is a metabolite of loxapine, an antipsychotic medication used primarily in the treatment of schizophrenia and bipolar disorder . Loxapine itself is a dibenzoxazepine tricyclic antipsychotic agent . The compound this compound is formed through the N-oxidation of loxapine by flavonoid monoamine oxidases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Loxapine N-Oxide involves the hydroxylation of loxapine at the 7th position and subsequent N-oxidation. The hydroxylation is typically mediated by cytochrome P450 enzymes such as CYP3A4 and CYP2D6 . The N-oxidation is facilitated by flavonoid monoamine oxidases .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for enzyme-mediated reactions to ensure high yield and purity of the compound .
Types of Reactions:
Oxidation: The primary reaction is the N-oxidation of loxapine to form this compound.
Hydroxylation: Hydroxylation at the 7th position of loxapine is another key reaction.
Common Reagents and Conditions:
Reagents: Cytochrome P450 enzymes (CYP3A4, CYP2D6), flavonoid monoamine oxidases.
Conditions: Enzyme-mediated reactions typically occur under controlled temperature and pH conditions to optimize enzyme activity.
Major Products:
This compound: The primary product formed from the N-oxidation of loxapine.
Scientific Research Applications
7-Hydroxy Loxapine N-Oxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Hydroxy Loxapine N-Oxide involves its interaction with dopamine and serotonin receptors. It acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2 receptors . This antagonism leads to the suppression of aggressive behavior and calming effects, which are beneficial in the treatment of psychiatric disorders .
Comparison with Similar Compounds
Loxapine: The parent compound from which 7-Hydroxy Loxapine N-Oxide is derived.
Amoxapine: Another metabolite of loxapine with antidepressant properties.
8-Hydroxy Loxapine: Another hydroxylated metabolite of loxapine.
Uniqueness: this compound is unique due to its specific hydroxylation at the 7th position and subsequent N-oxidation, which distinguishes it from other metabolites of loxapine . Its high affinity for dopamine D2 receptors also sets it apart from other similar compounds .
Properties
Molecular Formula |
C18H18ClN3O3 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
8-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)benzo[b][1,4]benzoxazepin-2-ol |
InChI |
InChI=1S/C18H18ClN3O3/c1-22(24)8-6-21(7-9-22)18-14-10-12(19)2-5-16(14)25-17-11-13(23)3-4-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3 |
InChI Key |
RORRKCSQKYYEFG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=NC3=C(C=C(C=C3)O)OC4=C2C=C(C=C4)Cl)[O-] |
Origin of Product |
United States |
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